molecular formula C7H6FI B1304779 2-Fluoro-6-iodotoluene CAS No. 443-85-6

2-Fluoro-6-iodotoluene

Cat. No.: B1304779
CAS No.: 443-85-6
M. Wt: 236.02 g/mol
InChI Key: MSPXWJMFEVAKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-iodotoluene: is an organic compound with the molecular formula C7H6FI . It is a derivative of toluene, where the hydrogen atoms at positions 2 and 6 of the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-iodotoluene can be synthesized through several methods. One common approach involves the halogenation of toluene derivatives. For instance, starting with 2-fluorotoluene, iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds as follows:

2-Fluorotoluene+I2+Oxidizing AgentThis compound\text{2-Fluorotoluene} + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} 2-Fluorotoluene+I2​+Oxidizing Agent→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-iodotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, with palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling: Palladium or nickel catalysts, with bases like potassium carbonate.

Major Products:

    Substitution: Derivatives with different functional groups replacing iodine.

    Oxidation: 2-Fluoro-6-iodobenzaldehyde or 2-fluoro-6-iodobenzoic acid.

    Coupling: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

Chemistry: 2-Fluoro-6-iodotoluene is used as a building block in organic synthesis. Its reactivity makes it valuable for creating more complex molecules through various coupling reactions.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 2-fluoro-6-iodotoluene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, facilitated by a catalyst. In oxidation reactions, the methyl group is converted to an aldehyde or acid through the action of an oxidizing agent. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 2-Fluoro-6-iodobenzaldehyde
  • 2-Fluoro-6-iodobenzoic acid
  • 2-Fluoro-6-methylbenzonitrile

Comparison: 2-Fluoro-6-iodotoluene is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination imparts distinct reactivity compared to other similar compounds. For instance, 2-fluoro-6-iodobenzaldehyde and 2-fluoro-6-iodobenzoic acid have different functional groups, leading to different chemical behaviors and applications. The presence of the methyl group in this compound also influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-fluoro-3-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPXWJMFEVAKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379072
Record name 2-Fluoro-6-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-85-6
Record name 1-Fluoro-3-iodo-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-iodotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-iodotoluene
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-iodotoluene
Reactant of Route 3
2-Fluoro-6-iodotoluene
Reactant of Route 4
2-Fluoro-6-iodotoluene
Reactant of Route 5
2-Fluoro-6-iodotoluene
Reactant of Route 6
Reactant of Route 6
2-Fluoro-6-iodotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.